REACTION_CXSMILES
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[CH3:1]CCCCC.C[Si](C=[N+]=[N-])(C)C.[Cl:14][C:15]1[CH:23]=[C:22]([C:24]([OH:26])=[O:25])[CH:21]=[C:20]([Cl:27])[C:16]=1[C:17](O)=[O:18].[CH3:28][OH:29]>>[CH3:28][O:29][C:17](=[O:18])[C:16]1[C:15]([Cl:14])=[CH:23][C:22]([C:24]([O:26][CH3:1])=[O:25])=[CH:21][C:20]=1[Cl:27]
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Name
|
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Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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CCCCCC
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Name
|
|
Quantity
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0 (± 1) mol
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Type
|
reactant
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Smiles
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C[Si](C)(C)C=[N+]=[N-]
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Name
|
|
Quantity
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500 mg
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Type
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reactant
|
Smiles
|
ClC1=C(C(=O)O)C(=CC(=C1)C(=O)O)Cl
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Name
|
|
Quantity
|
15 mL
|
Type
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reactant
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Smiles
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CO
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CONCENTRATION
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Details
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The reaction mixture was concentrated
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Type
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CUSTOM
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Details
|
purified by silica gel chromatography (ethyl acetate/hexane)
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Name
|
|
Type
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product
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Smiles
|
COC(C1=C(C=C(C=C1Cl)C(=O)OC)Cl)=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |